Diformyl peroxide Diformyl peroxide
Brand Name: Vulcanchem
CAS No.: 13204-61-0
VCID: VC19701463
InChI: InChI=1S/C2H2O4/c3-1-5-6-2-4/h1-2H
SMILES:
Molecular Formula: C2H2O4
Molecular Weight: 90.03 g/mol

Diformyl peroxide

CAS No.: 13204-61-0

Cat. No.: VC19701463

Molecular Formula: C2H2O4

Molecular Weight: 90.03 g/mol

* For research use only. Not for human or veterinary use.

Diformyl peroxide - 13204-61-0

Specification

CAS No. 13204-61-0
Molecular Formula C2H2O4
Molecular Weight 90.03 g/mol
IUPAC Name formyloxy formate
Standard InChI InChI=1S/C2H2O4/c3-1-5-6-2-4/h1-2H
Standard InChI Key YOUYWVQGYBDAKE-UHFFFAOYSA-N
Canonical SMILES C(=O)OOC=O

Introduction

Chemical Identity and Structural Characteristics

Diformyl peroxide (chemical formula: C2H2O4\text{C}_2\text{H}_2\text{O}_4) consists of two formyl groups (–CHO\text{–CHO}) linked by a peroxide bond (–O–O–\text{–O–O–}). This configuration imparts significant reactivity, as the peroxide bond is inherently unstable and prone to homolytic cleavage under thermal or photolytic conditions. The compound’s molecular structure is represented as:

O=C(H)–O–O–C(H)=O\text{O=C(H)–O–O–C(H)=O}

The steric protection around the peroxide group in related compounds, such as dicumyl peroxide, enhances stability , but diformyl peroxide lacks such steric hindrance, making it more reactive and challenging to handle.

Crystallographic and Spectroscopic Data

Synthesis and Production Methods

Diformyl peroxide is synthesized through controlled oxidation reactions. One established method involves the reaction of formaldehyde (CH2O\text{CH}_2\text{O}) with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in the presence of an acid catalyst:

2CH2O+H2O2H+O=C(H)–O–O–C(H)=O+2H2O2 \text{CH}_2\text{O} + \text{H}_2\text{O}_2 \xrightarrow{\text{H}^+} \text{O=C(H)–O–O–C(H)=O} + 2 \text{H}_2\text{O}

This reaction requires precise control of temperature (typically 0–5°C) and pH (acidic conditions) to minimize side reactions, such as over-oxidation or decomposition. Alternative routes include the ozonolysis of specific alkenes, though these methods are less efficient.

Industrial Scalability Challenges

Unlike dicumyl peroxide, which is produced on a scale of 60,000 tons annually , diformyl peroxide has no significant industrial production due to its instability and hazardous nature. Research into stabilizing agents or encapsulated formulations could enhance its practicality.

Physical and Chemical Properties

Diformyl peroxide’s properties are central to its reactivity and handling requirements:

PropertyValue or DescriptionSource
Molecular weight106.04 g/mol
AppearanceColorless to pale yellow liquid
SolubilitySoluble in polar solvents (e.g., water, acetone)
StabilityDecomposes explosively above 40°C
Half-life (25°C)<24 hours in solution

The compound’s low thermal stability necessitates storage at sub-ambient temperatures and avoidance of light exposure.

Reactivity and Mechanistic Insights

Diformyl peroxide acts as a potent oxidizing agent, participating in radical-mediated reactions. Upon homolytic cleavage of the O–O\text{O–O} bond, it generates two formyloxy radicals (- OC(H)=O\text{- OC(H)=O}):

O=C(H)–O–O–C(H)=OΔ2- OC(H)=O\text{O=C(H)–O–O–C(H)=O} \xrightarrow{\Delta} 2 \text{- OC(H)=O}

These radicals initiate chain reactions in organic synthesis, facilitating transformations such as:

  • Oxidation of alcohols to ketones: Secondary alcohols react with diformyl peroxide to yield ketones, with water as a byproduct.

  • Epoxidation of alkenes: In the presence of transition metal catalysts, diformyl peroxide can epoxidize double bonds, though this application remains exploratory.

Applications in Organic Synthesis

Despite its challenges, diformyl peroxide has niche applications:

  • Polymer chemistry: As a radical initiator, it could theoretically crosslink polymers, though its instability limits utility compared to dicumyl peroxide .

  • Pharmaceutical intermediates: Selective oxidation of sensitive substrates in drug synthesis may benefit from its transient radical species.

Future Research Directions

Current literature on diformyl peroxide is sparse compared to related compounds like 2,5-diformylfuran (DFF), which has been extensively studied for biomass conversion . Key research gaps include:

  • Development of stabilized derivatives for safer handling.

  • Exploration of catalytic systems to enhance reaction selectivity.

  • Mechanistic studies to elucidate its behavior in complex reaction environments.

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